Jak3/btk-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H25ClN8O |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-[1-[5-chloro-2-[(1-ethylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,8-diazaspiro[3.5]nonan-8-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H25ClN8O/c1-3-16(31)28-8-5-6-21(13-28)7-9-30(21)19-17-15(22)11-23-18(17)26-20(27-19)25-14-10-24-29(4-2)12-14/h3,10-12H,1,4-9,13H2,2H3,(H2,23,25,26,27) |
InChI Key |
UEQJTAASROYNBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)N4CCC45CCCN(C5)C(=O)C=C |
Origin of Product |
United States |
Computational and Rational Design Strategies for Dual Jak3/btk Inhibitors
In Silico Approaches for Target Identification and Compound Discovery
Modern drug discovery is heavily reliant on computational methods to accelerate the identification and optimization of lead compounds. shu.edu These in silico techniques offer a rapid and cost-effective means to screen vast chemical spaces and predict molecular interactions, thereby guiding synthetic efforts toward the most promising candidates. For a dual inhibitor like Jak3/btk-IN-4, these approaches are instrumental in balancing the desired activity against two distinct kinase targets.
At the heart of rational drug design is molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. google.com For the design of a dual JAK3/BTK inhibitor, docking studies would be performed on the crystal structures of both enzymes. For instance, researchers might utilize the known structures of JAK3 (e.g., PDB ID: 5LWM) and BTK (e.g., PDB ID: 5P9K) to analyze how potential inhibitor candidates fit within their respective active sites. google.com
These simulations predict the binding affinity, typically expressed as a score, and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and key amino acid residues in the binding pocket. catalysis.blog For example, docking might reveal that a particular chemical scaffold can form a crucial hydrogen bond with the hinge region residue Leu905 in JAK3 and a corresponding residue like Met477 in BTK, suggesting its potential as a dual inhibitor. google.com The analysis of these binding poses is critical for understanding how a single compound can effectively interact with two different targets.
Virtual screening is a powerful computational method used to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. google.comintepat.com This process can be either structure-based, relying on docking, or ligand-based, using information from known active compounds. In the quest for a dual JAK3/BTK inhibitor, a workflow might involve screening a database, such as a natural product library, against the structural models of both kinases. google.comintepat.com
The initial screening can yield thousands of potential candidates. google.com These "hits" are then filtered based on their predicted binding affinities and other desirable properties, such as drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. google.comintepat.com This funneling approach allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, significantly streamlining the discovery process. google.com
In recent years, machine learning has become an increasingly integral part of drug discovery. intepat.com By training on large datasets of known inhibitors and their activities, machine learning models can learn to predict the biological activity of new, untested compounds. catalysis.bloggoogle.com Algorithms such as random forests and support vector machines can be employed to build classification models that distinguish between active and inactive molecules for both JAK3 and BTK. catalysis.bloggoogle.com
These predictive models can be integrated into virtual screening pipelines to rapidly assess vast chemical libraries and identify novel candidates with a high probability of dual-target activity. google.comintepat.com Furthermore, interpretable machine learning methods like SHAP (SHapley Additive exPlanations) can provide insights into which molecular features are most important for the predicted activity, offering valuable guidance for the rational design and optimization of inhibitors. google.comintepat.com
Structural Comparison of JAK3 and BTK Binding Pockets
The feasibility of designing a dual inhibitor hinges on the structural similarities and differences between the target binding sites. While kinases share a conserved ATP-binding pocket, subtle variations can be exploited to achieve selectivity or, in this case, desired polypharmacology.
A detailed comparison of the JAK3 and BTK binding pockets is a critical first step. google.com Both kinases possess a conserved hinge region, a glycine-rich loop, and an activation loop which are characteristic of the kinase fold. catalysis.blog However, the specific amino acid residues that constitute these regions can differ. For example, while both kinases have a "gatekeeper" residue that controls access to a hydrophobic back pocket, the identity of this residue may vary.
Identifying conserved residues is key to designing a scaffold that can anchor within both active sites. Conversely, understanding the differentiating residues is crucial for fine-tuning selectivity and avoiding off-target effects against other kinases. hbs.edu For instance, the presence of a lysine (B10760008) residue (Lys855) in JAK3 versus a different residue at the equivalent position in BTK can influence inhibitor binding and can be a focal point for design. google.com
| Feature | JAK3 | BTK | Significance for Dual Inhibition |
| Hinge Residue Interaction | Leu905 | Met477 | A common interaction point for inhibitor scaffolds. |
| Key Lysine Residue | Lys855 | Lys430 | Differences in orientation and interaction potential can be exploited. |
| Cysteine for Covalent Binding | Cys909 | Cys481 | Provides an anchor point for targeted covalent inhibition in both kinases. |
| Overall Structure | More expanded and open | More compact and closed | Affects the required conformation and flexibility of the inhibitor. |
This table presents a comparative overview of key residues and structural features within the JAK3 and BTK binding pockets, highlighting aspects relevant to the design of dual inhibitors.
A particularly effective strategy in kinase inhibitor design is the use of covalent inhibition, where the drug forms a permanent bond with a specific residue in the target protein. Both JAK3 and BTK possess a non-catalytic cysteine residue within their active sites (Cys909 in JAK3 and Cys481 in BTK) that is amenable to this approach. hbs.edu
The design of a covalent dual inhibitor like this compound would involve incorporating a reactive group, such as an acrylamide (B121943), into the molecule. This "warhead" is designed to be positioned by the rest of the inhibitor scaffold to react specifically with these cysteine residues. This strategy can lead to increased potency and duration of action. The successful design of such a molecule requires precise positioning of the reactive group to engage with the respective cysteines in both the JAK3 and BTK binding sites, a feat often guided by detailed molecular modeling.
Biochemical and Biophysical Characterization of Jak3/btk in 4 and Analogues
Enzymatic Inhibition Profile of Jak3/btk-IN-4 and Related Compounds
The enzymatic inhibition profile of dual JAK3/BTK inhibitors reveals their potency against these two key enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by half.
Inhibition Potency against JAK3 Enzyme (IC50, Ki)
Several compounds have been developed that demonstrate potent inhibition of the JAK3 enzyme. For instance, the dual inhibitor SSD6453 inhibits JAK3 with an IC50 of 1.1 nM. bmj.com Another compound, DWP212525, shows even greater potency with a JAK3 IC50 of 0.2 nM. acrabstracts.org Research into pyrimidine (B1678525) derivatives has also yielded potent JAK3 inhibitors, with some compounds showing inhibitory concentrations of less than 10 nM. nih.govresearchgate.net One standout, compound XL-12, has an IC50 of 14.0 nM for JAK3. nih.gov The development of selective JAK3 inhibitors has been a significant focus, with some achieving picomolar affinities. nih.gov For example, compound III-4 is a highly potent and selective irreversible covalent inhibitor of JAK3 with an IC50 of 57 nM. researchgate.net Another irreversible inhibitor, ritlecitinib, has an IC50 of 33.1 nM for JAK3. adooq.com
Table 1: Inhibition Potency of Various Compounds against JAK3 Enzyme
| Compound | IC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|
| SSD6453 | 1.1 | Not Reported | bmj.com |
| DWP212525 | 0.2 | Not Reported | acrabstracts.org |
| XL-12 | 14.0 | Not Reported | nih.gov |
| III-4 | 57 | Not Reported | researchgate.net |
| Ritlecitinib | 33.1 | Not Reported | adooq.com |
| Z583 | 0.1 (1.43 µM ATP), 10.84 (1 mM ATP) | Not Reported | nih.gov |
| PF-303 | >10,000-fold selective | Not Reported | aai.org |
| Compound 6 | >10,000 | Not Reported | nih.govmdpi.com |
Inhibition Potency against BTK Enzyme (IC50, Ki)
The same dual inhibitors also show significant potency against the BTK enzyme. SSD6453 inhibits BTK with an IC50 of 3.4 nM. bmj.com DWP212525 has a BTK IC50 of 1.5 nM. acrabstracts.org The pyrimidine derivative XL-12 demonstrates a BTK IC50 of 2.0 nM. nih.gov Many of these pyrimidine-based compounds have shown strong inhibitory capacity, with about two-thirds having an IC50 of less than 10 nM. nih.govresearchgate.net For comparison, the established BTK inhibitor ibrutinib (B1684441) has an IC50 of 0.5 nM. nih.govmdpi.com Another potent inhibitor, PF-303, has a BTK IC50 of 0.64 nM. aai.org
Table 2: Inhibition Potency of Various Compounds against BTK Enzyme
| Compound | IC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|
| SSD6453 | 3.4 | Not Reported | bmj.com |
| DWP212525 | 1.5 | Not Reported | acrabstracts.org |
| XL-12 | 2.0 | Not Reported | nih.gov |
| Ibrutinib | 0.5 | Not Reported | nih.govmdpi.com |
| PF-303 | 0.64 | Not Reported | aai.org |
| Branebrutinib | 0.1 | Not Reported | medchemexpress.com |
| TL-895 | 1.5 | 11.9 | medchemexpress.com |
| BTK inhibitor 17 | 2.1 | Not Reported | medchemexpress.com |
| BTK-IN-7 | 4.0 | Not Reported | medchemexpress.com |
Kinase Selectivity Profiling of this compound and Related Compounds
Kinase selectivity is a critical aspect of drug development, as it determines the inhibitor's specificity for its intended targets versus other kinases in the human kinome. High selectivity can lead to a more favorable safety profile by minimizing off-target effects.
Selectivity against Other JAK Isoforms (JAK1, JAK2, TYK2)
Dual JAK3/BTK inhibitors have been designed to be highly selective for JAK3 over other JAK family members (JAK1, JAK2, and TYK2). This selectivity is often achieved by targeting the unique cysteine residue (Cys909) in the active site of JAK3, which is absent in the other JAK isoforms. researchgate.netdrughunter.com For example, SSD6453 demonstrates high selectivity, with 510-fold selectivity against JAK1, 75-fold against JAK2, and 525-fold against TYK2. bmj.com Ritlecitinib is another inhibitor that is highly selective for JAK3, with an IC50 greater than 10,000 nM for JAK1, JAK2, and TYK2. adooq.comresearchgate.net Similarly, the compound III-4 selectively inhibits JAK3 with an IC50 of 57 nM, while its IC50 for other JAKs is greater than 10 µM. researchgate.net The novel inhibitor Z583 shows over 920-fold selectivity for JAK3 compared to other JAK isoforms. nih.gov
Table 3: Selectivity of Various Compounds against Other JAK Isoforms
| Compound | Selectivity vs. JAK1 (fold) | Selectivity vs. JAK2 (fold) | Selectivity vs. TYK2 (fold) | Reference |
|---|---|---|---|---|
| SSD6453 | 510 | 75 | 525 | bmj.com |
| Ritlecitinib | >300 | >300 | >300 | adooq.comresearchgate.net |
| III-4 | >175 | >175 | >175 | researchgate.net |
| Z583 | >920 | >920 | >920 | nih.gov |
| Compound 4 | 400 | 2,700 | 3,600 | nih.govresearchgate.net |
Selectivity against TEC Family Kinases (BMX, ITK, TEC, TXK, BLK)
While targeting BTK, some dual inhibitors also show activity against other members of the TEC kinase family. Ritlecitinib, for instance, inhibits all five members of the TEC family (BTK, BMX, ITK, TEC, and TXK) with IC50 values ranging from 155 to 666 nM. researchgate.netresearchgate.net This broader inhibition of TEC family kinases may contribute to its therapeutic effects. drughunter.comsci-hub.se In contrast, some BTK inhibitors are designed for high selectivity within the TEC family. For example, one compound showed 312-fold selectivity over BMX, the most closely related kinase to BTK. nih.gov Another inhibitor, PF-303, demonstrated high selectivity for BTK over other TEC family members like ITK. aai.org Remibrutinib also shows high selectivity for BTK, with 175-fold selectivity against TEC and 857-fold against BMX, and no significant binding to ITK. nih.govmdpi.com
Table 4: Selectivity of Various Compounds against TEC Family Kinases
| Compound | Selectivity vs. BMX (fold) | Selectivity vs. ITK (fold) | Selectivity vs. TEC (fold) | Selectivity vs. TXK (fold) | Selectivity vs. BLK (fold) | Reference |
|---|---|---|---|---|---|---|
| Compound 4 | Not Reported | Not Reported | No measurable interaction | Not Reported | Weak interaction | nih.gov |
| Remibrutinib | 857 | >15,873 | 175 | Not Reported | Not Reported | nih.govmdpi.com |
| PF-303 | Comparable potency to BTK | >10,000 | Comparable potency to BTK | Not Reported | Not Reported | aai.org |
| Spebrutinib | 1 | Not Reported | 1 | 5 | Not Reported | acs.org |
Binding Mode Analysis and Covalent Interaction Studies
The development of dual inhibitors for JAK3 and BTK has been facilitated by the conserved structural features within their ATP-binding pockets, which allows a single molecule to effectively engage both targets. researcherslinks.commdpi.com A key strategy involves targeting unique cysteine residues present in both enzymes to achieve covalent inhibition. researcherslinks.com
The selectivity of many covalent inhibitors for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) is achieved by targeting a unique cysteine residue, Cys909. mdpi.com This residue is located in the ATP-binding site at a position where the other JAKs have a serine. mdpi.com This structural difference allows for the design of electrophilic compounds that specifically form a covalent bond with the thiol group of Cys909, leading to irreversible inhibition of JAK3. mdpi.comnih.gov
The development of such selective JAK3 inhibitors was inspired by the success of other covalent kinase inhibitors like ibrutinib. mdpi.com Studies involving tricyclic covalent inhibitors confirmed their ability to irreversibly bind to Cys909, resulting in high selectivity and potent inhibition of JAK3 activity in both enzymatic and cellular assays. nih.gov The interaction with key residues in the binding pocket, including Lys855, Leu905, and Arg953, further stabilizes the inhibitor binding. mdpi.com A co-crystal structure of a pyrimidine-based inhibitor (Compound 9) with JAK3 confirmed the covalent interaction with Cys909. nih.gov
Analogous to the strategy for JAK3, covalent inhibitors of BTK are designed to target Cys481, a non-catalytic cysteine residue located in the ATP-binding domain. mdpi.comnih.gov This residue is conserved across TEC family kinases and serves as a nucleophile that reacts with an electrophilic moiety (a "warhead"), such as an acrylamide (B121943) group, on the inhibitor to form a stable covalent bond. researcherslinks.comresearchgate.net This mechanism underlies the action of the first-in-class BTK inhibitor, ibrutinib, and its successors. mdpi.comresearchgate.netfrontiersin.org
The structural alignment of JAK3 and BTK reveals that Cys909 in JAK3 is in a spatially equivalent position to Cys481 in BTK, which enables the design of a single inhibitor molecule that can covalently bind to both kinases. researcherslinks.com Dual inhibitors like XL-12 and DWP212525 are irreversible covalent inhibitors that engage Cys481 in BTK. bioworld.comacrabstracts.org This covalent interaction effectively blocks the kinase's activity, thereby disrupting the downstream BCR signaling pathway. mdpi.com
Kinase inhibitors can be broadly classified based on their binding mechanism: non-covalent (reversible) and covalent. Covalent inhibitors are further distinguished as either irreversible or reversible.
Irreversible covalent inhibitors form a permanent bond with their target protein, in this case, the cysteine residues Cys909 in JAK3 and Cys481 in BTK. nih.govfrontiersin.org This binding is typically a two-step process: an initial, reversible binding of the inhibitor to the ATP pocket, followed by the formation of the irreversible covalent bond. acs.org This mechanism leads to prolonged target occupancy and sustained inhibition, as the restoration of kinase activity requires the synthesis of new protein. acrabstracts.org Many dual JAK3/BTK inhibitors, such as XL-12 and DWP212525, are designed as irreversible inhibitors to achieve potent and lasting efficacy. bioworld.comacrabstracts.org
Reversible covalent inhibitors also form a covalent bond with the target cysteine, but this bond can be broken, allowing the inhibitor to dissociate. This approach seeks to balance the high potency and prolonged action of irreversible inhibitors with a potentially improved safety profile by minimizing the risk of permanent off-target effects. frontiersin.org The kinetics of these inhibitors are characterized by the rates of both bond formation and breakage. frontiersin.org Some research efforts have focused on developing "reversible-covalent" JAK3 inhibitors using warheads like cyanoacrylamides, which were shown to inhibit JAK3 while sparing other kinases. nih.gov
The choice between a reversible and an irreversible mechanism is a key consideration in drug design. While irreversible inhibitors like ibrutinib have proven highly effective, concerns about off-target activity and acquired resistance due to mutations in the target cysteine have driven interest in reversible inhibitors, both covalent and non-covalent. frontiersin.orgfrontiersin.org
Data on Dual JAK3/BTK Inhibitors
The following tables summarize the inhibitory activity of several reported dual JAK3 and BTK inhibitors, which serve as analogues for understanding the biochemical profile of this class of compounds.
Cellular Pharmacology and Signaling Pathway Modulation by Jak3/btk in 4
Effects on JAK-STAT Pathway in Cellular Models
The Janus kinase family, particularly JAK3, plays an indispensable role in signal transduction for a range of cytokines that are critical for lymphocyte function. JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) used by interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Activation of the JAK/STAT pathway involves the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.
Signal transduction via IL-2 and IL-15 heavily relies on the activation of the JAK1/JAK3-STAT5 axis. The phosphorylation of STAT5 is a critical downstream event that promotes T-cell proliferation and differentiation. Dual inhibitors targeting JAK3 have demonstrated the ability to suppress this phosphorylation event. In cellular assays, treatment with such inhibitors leads to a dose-dependent reduction in the levels of phosphorylated STAT5 (pSTAT5) following stimulation with cytokines like IL-2 or IL-15. This inhibitory action is a key indicator of the compound's functional engagement with the JAK3 target in a cellular context.
The therapeutic rationale for inhibiting JAK3 is to block the signaling of pro-inflammatory cytokines that depend on it. Jak3/btk-IN-4 is expected to effectively interrupt the signaling cascades initiated by γc cytokines. For instance, IL-2-induced T-cell proliferation is a hallmark process driven by JAK3 activation. By inhibiting JAK3, the compound can prevent the downstream signaling required for this proliferation. Similarly, IL-15 signaling, which is vital for the development and survival of natural killer (NK) cells and memory T-cells, is also modulated. While IFN-α signals through the JAK1/TYK2 pathway, the broad-spectrum activity of dual inhibitors is often assessed against various cytokine pathways to determine selectivity. The primary activity of a JAK3 inhibitor would be concentrated on the γc cytokine family pathways.
| Cytokine | Primary Signaling Pathway | Expected Effect of this compound |
| IL-2 | JAK1/JAK3 -> STAT5 | Inhibition of T-cell proliferation |
| IL-15 | JAK1/JAK3 -> STAT5 | Inhibition of NK and T-cell survival/function |
| IFN-α | JAK1/TYK2 -> STAT1/STAT2 | Minimal to no direct inhibition |
Effects on BTK-Mediated Signaling in Cellular Models
Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec kinase family. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell survival, proliferation, differentiation, and apoptosis.
Upon BCR activation, BTK is recruited to the cell membrane where it undergoes phosphorylation and activation. A key step in this process is the autophosphorylation of a specific tyrosine residue (Tyr223 in human BTK) within its SH3 domain, which stabilizes the active conformation of the kinase. Potent BTK inhibitors, including dual-target agents like this compound, are designed to prevent this activation step. In biochemical and cellular assays, these inhibitors demonstrate a reduction in the autophosphorylation of BTK, thereby confirming their engagement with the target and their ability to block its catalytic activity.
The BCR signaling cascade is a complex network of protein interactions and phosphorylation events. Following antigen binding, a series of kinases, including LYN and SYK, are activated, leading to the phosphorylation of scaffold proteins and the subsequent activation of BTK. Activated BTK, in turn, phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream pathways that lead to calcium mobilization and the activation of transcription factors like NF-κB. By inhibiting BTK, this compound is positioned to halt this entire downstream cascade. This blockade prevents the transmission of survival and proliferation signals that are often constitutively active in B-cell malignancies.
Functional Cellular Responses to this compound
The ultimate consequence of inhibiting the JAK3 and BTK pathways is the modulation of cellular functions that depend on these signals. In the context of B-cell lymphomas, where both BCR and cytokine signaling can be dysregulated, a dual inhibitor offers a multi-pronged attack. The inhibition of BTK is intended to directly target the malignant B-cells, inducing apoptosis and inhibiting their proliferation. Concurrently, the inhibition of JAK3 can disrupt the supportive cytokine environment in the tumor microenvironment and suppress aberrant T-cell activity that may contribute to the pathology of autoimmune diseases. Studies on other potent dual BTK and JAK3 inhibitors have shown enhanced activity in blocking the proliferation of B-cell lymphoma cells when compared to single-target BTK inhibitors.
| Cellular Process | Mediating Pathway(s) | Functional Outcome of Inhibition |
| T-Cell Proliferation | JAK3/STAT5 | Suppression of T-cell mediated immune responses |
| B-Cell Proliferation | BCR/BTK | Inhibition of malignant B-cell growth |
| B-Cell Survival | BCR/BTK | Induction of apoptosis in B-cells |
| Cytokine Production | JAK3/STAT | Reduction of pro-inflammatory cytokine release |
Impact on Lymphocyte Activation Markers (e.g., CD69)
While specific studies detailing the direct impact of this compound on the expression of lymphocyte activation markers such as CD69 are not extensively available in public literature, the mechanism of action of this dual inhibitor suggests a significant modulatory role. Inhibition of JAK3 is known to interfere with the signaling of several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are crucial for lymphocyte activation, proliferation, and survival. This interference can, in turn, affect the expression of early activation markers like CD69.
Furthermore, BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell activation. Some BTK inhibitors have been shown to inhibit the expression of CD69 in vivo. Given that this compound targets both of these critical pathways, it is highly probable that it effectively suppresses lymphocyte activation and, consequently, the upregulation of markers like CD69. However, detailed experimental data quantifying this effect for this compound are not yet publicly documented.
Antiproliferative Activity in Lymphoma Cell Lines (e.g., Daudi, Ramos, Raji, Namalwa, BaF3-JAK3, U2932, Pfeiffer)
The aberrant activation of the BTK and JAK3 signaling pathways is a hallmark of various B-cell lymphomas, making them attractive targets for therapeutic intervention. Dual inhibitors targeting these kinases are expected to exhibit potent antiproliferative activity against lymphoma cell lines that are dependent on these pathways for their growth and survival.
Several studies on other dual JAK3/BTK inhibitors have demonstrated significant antiproliferative effects in various lymphoma cell lines. For instance, other pyrimidine (B1678525) derivatives acting as dual inhibitors have shown strong activity in blocking the proliferation of B-cell lymphoma cells. One study reported IC50 values of 2.46 µM, 8.89 µM, and 6.54 µM against Ramos, Raji, and Namalwa lymphoma cell lines, respectively, for a different pyrimidine-based dual inhibitor. researchgate.net Another series of non-covalent JAK3 inhibitors demonstrated potent anti-proliferative activities against Raji and Ramos cells with IC50 values of 0.9255 μM and 1.405 μM, respectively. researchgate.net
While this compound is described as a potent inhibitor, specific IC50 values for its antiproliferative activity against the Daudi, Ramos, Raji, Namalwa, BaF3-JAK3, U2932, and Pfeiffer cell lines are not available in the reviewed literature. The data below is illustrative of the kind of results expected from such studies, based on findings for other dual inhibitors.
| Cell Line | Type of Lymphoma | Typical IC50 Values for other Dual JAK3/BTK Inhibitors (µM) |
| Daudi | Burkitt's Lymphoma | Data not available |
| Ramos | Burkitt's Lymphoma | 1.405 - 2.46 |
| Raji | Burkitt's Lymphoma | 0.9255 - 8.89 |
| Namalwa | Burkitt's Lymphoma | 6.54 |
| BaF3-JAK3 | Pro-B Cell Line (Engineered) | Data not available |
| U2932 | Diffuse Large B-cell Lymphoma | Data not available |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Data not available |
Modulation of Immune Cell Subsets and Differentiation
The roles of JAK3 and BTK are fundamental to the development, differentiation, and function of various immune cell subsets. Therefore, a dual inhibitor like this compound is expected to have a profound impact on the landscape of the immune system.
B-cell Development: BTK is indispensable for the maturation of B-cells. Its inhibition is known to block B-cell development at various stages, leading to a reduction in the number of mature B-cells.
T-cell Differentiation: JAK3 is critical for the signaling of cytokines that drive the differentiation of T-helper (Th) cell subsets. For instance, JAK3 signaling is involved in the differentiation of Th1, Th2, and Th17 cells. Inhibition of JAK3 can therefore alter the balance of these crucial T-cell populations.
Natural Killer (NK) Cell Function: Both JAK3 and BTK are implicated in the function of Natural Killer (NK) cells. frontiersin.orgnih.gov JAK3 is essential for the development and survival of NK cells through its role in IL-15 signaling. frontiersin.org BTK has been shown to be required for NK cell activation and cytotoxicity. nih.gov Consequently, dual inhibition by this compound could significantly impair NK cell-mediated immune responses.
Preclinical Efficacy and Mechanistic Studies in Disease Models
Evaluation in Autoimmune Disease Models
There is a significant lack of specific, publicly available data regarding the evaluation of Jak3/btk-IN-4 in established animal models of autoimmune diseases.
Collagen-Induced Arthritis (CIA) Models
No specific research findings or data tables detailing the efficacy of this compound in collagen-induced arthritis (CIA) models are available in the public domain. While its potential for use in arthritis models has been suggested, concrete studies have not been published. medchemexpress.com
Inhibition of Inflammatory Cytokine Production in Models (e.g., IL-6)
While the JAK/STAT pathway is intrinsically linked to the production of inflammatory cytokines like Interleukin-6 (IL-6), specific data quantifying the inhibitory effect of this compound on IL-6 or other cytokines in preclinical models is not available.
Evaluation in Hematological Malignancy Models
Detailed evaluations of this compound in preclinical models of blood cancers are not present in the available scientific literature.
B-Cell Lymphoma Xenograft Models
There are no published studies, research findings, or data tables detailing the effects of this compound in B-cell lymphoma xenograft models.
Effects on Tumor Cell Growth and Survival in Murine Models
Specific data on the impact of this compound on tumor cell growth and survival in murine models of hematological malignancies has not been made publicly available.
Assessment of Target Engagement and Pharmacodynamic Markers in Preclinical Models
The preclinical evaluation of this compound has sought to establish a clear link between the compound's binding to its intended targets, BTK and JAK3, and the subsequent functional effects on cellular signaling pathways and immune cell activity. This involves assessing target occupancy and measuring downstream pharmacodynamic markers.
BTK Occupancy in Splenocytes
Specific data from preclinical studies detailing the direct measurement of Bruton's tyrosine kinase (BTK) occupancy in splenocytes following the administration of this compound (XL-12) are not available in the currently accessible scientific literature. Methodologies for assessing BTK occupancy by other covalent inhibitors often involve the use of fluorescent probes that bind to unoccupied BTK in spleen cell lysates, allowing for quantification of target engagement.
pSTAT5 Inhibition in Whole Blood/PBMCs
While this compound (XL-12) has been shown to be a potent inhibitor of JAK3, specific preclinical data measuring the functional consequence of this inhibition—namely the reduction of phosphorylated Signal Transducer and Activator of Transcription 5 (pSTAT5) in whole blood or Peripheral Blood Mononuclear Cells (PBMCs)—are not detailed in the available research. nih.gov Inhibition of JAK3 is expected to block the signaling cascade initiated by cytokines such as IL-2, IL-4, IL-7, IL-15, and IL-21, which would result in decreased pSTAT5 levels. Functional assays for other JAK inhibitors typically involve stimulating whole blood or PBMCs with a relevant cytokine, like IL-15, and then measuring the levels of pSTAT5 to determine the extent of JAK3 pathway inhibition.
Cellular Immune Modulation in Animal Models
Table 1: In Vivo Efficacy of this compound (XL-12) in Arthritis Models
| Model | Key Findings | Reference |
|---|---|---|
| Adjuvant-Induced Arthritis (Rat) | Significantly reduced swelling, arthritis index, and whole body score. | researchgate.net |
| Showed greater efficacy in suppressing arthritis progression and cellular infiltration compared to ibrutinib (B1684441). | researchgate.net | |
| Collagen-Induced Arthritis (CIA) | Significantly reduced paw volume and arthritis index. | researchgate.net |
Table 2: List of Compounds Mentioned | Compound Name | | | :--- | | this compound (XL-12) | | Ibrutinib |
Structure Activity Relationship Sar and Lead Optimization for Dual Jak3/btk Inhibitors
Identification of Key Pharmacophoric Features for Dual Inhibition
The design of dual inhibitors for BTK and JAK3 hinges on identifying and combining the key pharmacophoric features that confer potent binding to both kinase ATP sites. Researchers have successfully identified several classes of pyrimidine (B1678525) derivatives as potent dual inhibitors of both BTK and JAK3. nih.gov A common strategy involves recombining the dominant backbones of known active compounds for each target. nih.gov
One successful approach combined the benzoxaborole fragment with a pyrimidine scaffold. nih.gov This created a new chemical entity with dual activity against BTK and JAK3. mdpi.com The pyrimidine core often serves as a central scaffold, capable of forming critical hydrogen bonds within the hinge region of the kinase domain, a feature common to many kinase inhibitors. The strategic placement of various substituents on this core allows for the optimization of interactions with specific residues in the active sites of both BTK and JAK3, enabling dual targeting. Computational methods, including machine learning and molecular dynamics simulations, have also been employed to identify key residues and fingerprint features of dual-target inhibitors, aiding in the virtual screening of potential candidates. mdpi.com
Scaffold-Based SAR Studies
The exploration of different chemical scaffolds has been central to developing dual JAK3/BTK inhibitors. SAR studies on these scaffolds have provided critical insights into the structural requirements for potent and selective inhibition.
While the quinoxaline (B1680401) scaffold is a recognized pharmacophore in the development of various kinase inhibitors, its specific application in dual JAK3/BTK inhibitors is less documented in recent literature. However, quinoxaline derivatives have been investigated as inhibitors of related kinases. For instance, studies have identified quinoxalinone-containing compounds as potent dual inhibitors of JAK2 and JAK3. nih.gov In one study, a compound designated ST4j, which features a pyrazolone (B3327878) and chlorine atom on the quinoxalinone scaffold, demonstrated strong inhibition against both JAK2 (IC50 = 13.00 nM) and JAK3 (IC50 = 14.86 nM). nih.gov Other research has explored quinoxaline derivatives as antitumor agents targeting STAT3, a downstream effector of JAK signaling. nih.gov These findings suggest the potential of the quinoxaline scaffold for modification to achieve dual JAK3/BTK inhibition, though specific SAR studies for this dual activity are not extensively detailed.
The pyrimidine scaffold is a versatile and privileged structure in the design of kinase inhibitors, including dual BTK/JAK3 inhibitors. nih.govmdpi.com Extensive SAR studies have been conducted on this class of compounds. Research has shown that 2,4-substituted pyrimidines can be optimized to function as covalent JAK3 inhibitors by targeting a unique cysteine residue (Cys909). nih.gov
In a study identifying potent pyrimidine-based dual inhibitors, several compounds showed strong inhibitory capacity. nih.gov Four compounds in particular (7e, 7g, 7m, and 7n) were able to significantly inhibit the phosphorylation of both BTK and JAK3 enzymes at concentrations below 1 nM. nih.govresearchgate.net These derivatives also showed enhanced activity in blocking the proliferation of B-cell lymphoma cells when compared to the BTK inhibitor ibrutinib (B1684441). nih.gov The SAR studies revealed that subtle modifications to the pyrimidine core and its substituents could dramatically impact potency and selectivity. For example, replacing an ether linkage with an aminomethylene linkage in one series resulted in a significant improvement in JAK3 inhibition. nih.gov
| Compound | BTK IC50 (nM) | JAK3 IC50 (nM) | Notes |
| 7e | <1 | <1 | Significantly inhibits phosphorylation of both enzymes. nih.gov |
| 7g | <1 | <1 | Significantly inhibits phosphorylation of both enzymes. nih.gov |
| 7m | <1 | <1 | Significantly inhibits phosphorylation of both enzymes. nih.gov |
| 7n | <1 | <1 | Significantly inhibits phosphorylation of both enzymes. nih.gov |
| 9 | - | 4.8 | Potent and selective covalent JAK3 inhibitor. nih.gov |
A novel class of dual inhibitors was developed by incorporating a benzoxaborole moiety into a diphenylpyrimidine scaffold. nih.gov This approach was based on recombining the core structures of known active compounds. The introduction of the benzoxaborole group at either the 2- or 4-position of the pyrimidine ring led to a series of compounds with potent dual activity against BTK and JAK3. mdpi.com Through structural optimization, several compounds were identified that were more than ten times more active in both enzymatic and cell-based assays than a known active compound. nih.gov These boron-containing compounds also demonstrated better stability in liver microsome experiments compared to ibrutinib, highlighting a potential advantage in metabolic properties. nih.gov This work established the benzoxaborole-pyrimidine combination as a promising pharmacophore for developing effective dual BTK and JAK3 inhibitors. nih.gov
The tricyclic imidazo[5,4-d]pyrrolo[2,3-b]pyridine scaffold has been extensively studied for the development of selective JAK inhibitors. acs.orgnih.gov Optimization of a 1H-pyrrolo[2,3-b]pyridine lead compound led to the discovery of tricyclic imidazo-pyrrolopyridinone derivatives with potent inhibitory activity against JAK1 and JAK3. researchgate.net One notable compound from this class, FM-381, is a covalent-reversible JAK3 inhibitor with high isoform and kinome selectivity. acs.org Crystallography studies revealed that FM-381 induces a unique binding pocket through the interaction of its nitrile substituent with arginine residues in JAK3. acs.orgnih.gov Detailed SAR studies on this scaffold elucidated the necessary structural features for inducing this pocket, which in turn impacts potency and selectivity. acs.org While this scaffold has been primarily optimized for JAK3 selectivity, its potential for dual-target inhibition with BTK could be explored through further modification.
Strategies for Enhancing Potency and Selectivity
Several key strategies have been employed to improve the potency and selectivity of dual JAK3/BTK inhibitors.
Structure-Based Drug Design: Utilizing the crystal structures of JAK3 and BTK allows for the rational design of inhibitors that can fit optimally into the ATP-binding sites of both enzymes. This approach guided the development of tricyclic imidazo[5,4-d]pyrrolo[2,3-b]pyridine inhibitors, where interactions with specific residues like Tyr 931 in the hinge region of JAK2 were identified to improve selectivity across the JAK family. acs.orgnih.gov
Covalent Targeting: A highly effective strategy for achieving selectivity is to target unique, non-conserved amino acid residues. JAK3 is distinct among the JAK family for possessing a cysteine residue (Cys909) near the ATP-binding site. nih.gov Designing inhibitors with a reactive group (a "warhead") that can form a covalent bond with this cysteine leads to highly selective and potent irreversible inhibition. nih.gov This mirrors the strategy used for the BTK inhibitor ibrutinib, which covalently binds to Cys481 in BTK. researchgate.net
Scaffold Hopping and Bioisosterism: Replacing a core scaffold with another that maintains similar biological activity can lead to improved properties. For example, substituting a pyrimidine nucleus with a triazine one has been used to overcome toxicity issues while maintaining high potency. mdpi.com Similarly, bioisosteric replacement, which involves substituting parts of a molecule with chemical groups that produce similar biological effects, has been used to optimize lead compounds. nih.gov
Recombination of Pharmacophores: As seen with the boron-containing diphenylpyrimidines, combining key structural elements from known inhibitors of each target can yield novel compounds with the desired dual activity. nih.gov This modular approach allows for the rapid generation of focused compound libraries for screening and optimization. nih.gov
Rational Modification of Chemical Moieties
The design of dual JAK3/BTK inhibitors often begins with a known kinase inhibitor scaffold, which is then systematically modified to achieve potent and balanced activity against both targets. A common strategy involves utilizing bioisosterism and computer-aided drug design to guide these modifications. nih.gov For instance, starting from the structure of the established BTK inhibitor ibrutinib, researchers have developed novel dual inhibitors. nih.gov
One successful approach has been the use of a pyrimidine core. A series of 2,4-substituted pyrimidines have been synthesized and optimized as covalent JAK3 inhibitors that target a unique cysteine residue (Cys909) in the JAK3 active site. nih.gov Further modifications to this pyrimidine scaffold, such as the introduction of various flexible C-2 aniline (B41778) side chains on a diphenyl pyrimidine core, have yielded compounds with strong, dual inhibitory activity against both BTK and JAK3, often in the nanomolar range.
Another rational design strategy involved the optimization of a lead compound, XL-12, by modifying its terminal phenyl ring to enhance its activity and properties. cpu.edu.cn This highlights the importance of peripheral chemical moieties in fine-tuning the inhibitor's interaction with the target kinases. The combination of a benzoxaborole scaffold with a pyrimidine pharmacophore has also been explored, leading to the discovery of potent dual inhibitors. mdpi.com These explorations underscore a recurring theme: core scaffolds like pyrimidine provide a foundational structure for hinge-binding, while systematic modifications of attached side chains and rings are crucial for optimizing potency and selectivity against both JAK3 and BTK.
Impact of Specific Substituents on Kinase Affinity
The affinity of an inhibitor for its target kinase is highly sensitive to the nature and position of its chemical substituents. Structure-activity relationship studies have elucidated the effects of various functional groups on the potency and selectivity of dual JAK3/BTK inhibitors.
Substituents on the aniline ring of pyrimidine-based inhibitors also play a significant role. It was discovered that a 2-methoxy group on the aniline moiety was disfavored by JAK3, likely due to steric hindrance with the Tyr904 residue. nih.gov Conversely, less polar or more hydrophobic groups in this position tend to improve selectivity for JAK3. nih.gov The presence of a chlorine atom on the pyrimidine core was found to be important for both potency and selectivity, engaging in a key interaction with Met902 in JAK3. nih.gov
In a different chemical series, the introduction of nitro derivatives was found to increase binding affinity for BTK more so than for JAK3. researcherslinks.com This demonstrates how specific electron-withdrawing or donating groups can differentially influence affinity for the two kinases, a key consideration in achieving balanced dual inhibition.
The following table summarizes the inhibitory activities of selected dual BTK/JAK3 inhibitors, illustrating the impact of structural modifications.
| Compound | Target Kinase | IC₅₀ (nM) | Key Structural Feature |
| XL-12 | BTK | 2.0 | Ibrutinib-based scaffold nih.gov |
| JAK3 | 14.0 | ||
| Compound 7e | BTK | <1 | Pyrimidine derivative nih.gov |
| JAK3 | <1 | ||
| Compound 7g | BTK | <1 | Pyrimidine derivative nih.gov |
| JAK3 | <1 | ||
| Compound 7m | BTK | <1 | Pyrimidine derivative nih.gov |
| JAK3 | <1 | ||
| Compound 7n | BTK | <1 | Pyrimidine derivative nih.gov |
| JAK3 | <1 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Crystallographic Studies of JAK3/BTK-IN-4 Analogues in Complex with Target Kinases
X-ray crystallography provides invaluable, high-resolution insights into how inhibitors bind to their target kinases, revealing the specific molecular interactions that underpin their potency and selectivity. Several crystal structures of JAK3 in complex with inhibitors have been determined, guiding the rational design of new compounds.
A co-crystal structure of JAK3 with a potent and selective 2,4-substituted pyrimidine inhibitor (compound 9) was determined at 2.9 Å resolution. nih.gov This structure confirmed that the inhibitor binds covalently to the intended Cys909 residue, providing definitive proof of its mechanism of action. nih.gov The structure also revealed the precise orientation of the inhibitor in the ATP-binding pocket, showing how the chlorine atom on the pyrimidine core interacts with Met902 and how the acrylamide (B121943) group is positioned to react with Cys909. nih.gov
In another study, crystal structures of JAK3 in complex with two different tool compounds (compounds 4 and 5) were solved. researchgate.net These structures showed the expected orientation of the hinge-binding motif, which forms a typical bidentate hydrogen bonding pattern with the kinase hinge region. researchgate.net Interestingly, for compound 5, the crystal structure captured a state where both the non-covalently and covalently bound forms of the inhibitor were present simultaneously, highlighting the reversible nature of this particular covalent interaction. researchgate.net
The crystal structure of the JAK3 kinase domain has also been solved in complex with a staurosporine (B1682477) analog, AFN941. nih.gov This structure revealed that the kinase domain was in its active conformation, with key tyrosine residues in the activation loop being phosphorylated. nih.gov Although staurosporine analogs are not selective, this structure provided one of the first detailed views of the JAK3 active site, serving as a foundational template for structure-based drug design. nih.gov These crystallographic studies are essential for understanding the binding modes of inhibitors and for the continued optimization of dual JAK3/BTK inhibitors.
| Compound | Kinase | PDB ID | Resolution (Å) | Key Findings |
| Compound 9 | JAK3 | 4Z16 | 2.9 | Confirmed covalent binding to Cys909. nih.gov |
| Compound 4 | JAK3 | 5TTU | N/A | Showed non-covalent binding mode. researchgate.net |
| Compound 5 | JAK3 | 5TTV | N/A | Showed coexistence of non-covalent and covalent binding. researchgate.net |
| AFN941 | JAK3 | 1YVJ | 2.55 | Revealed active conformation of the kinase domain. nih.gov |
This table summarizes key crystallographic data for inhibitors in complex with JAK3.
Future Research Perspectives for Dual Jak3/btk Inhibition
Elucidating Complex Interplay of JAK3 and BTK Pathways
The JAK-STAT pathway, in which JAK3 is a key component, and the B-cell receptor (BCR) pathway, where BTK is essential, are critical for immune cell function. While they are often studied independently, there is significant crosstalk and interplay between them, particularly in the context of autoimmune diseases like rheumatoid arthritis. researcherslinks.com Future research using Jak3/btk-IN-4 can provide a clearer understanding of this complex relationship.
By concurrently blocking both kinases with a single molecule, researchers can investigate the synergistic or additive effects on immune cell activation, proliferation, and differentiation. targetmol.com For instance, studies could be designed to dissect how dual inhibition impacts T-cell and B-cell collaboration in germinal centers or affects the production of autoantibodies and inflammatory cytokines. Comparing the effects of this compound with selective JAK3-only or BTK-only inhibitors in cellular and animal models could precisely map the nodes of interaction and feedback loops between the two pathways. researcherslinks.com
| Experimental Model | Research Question | Methodology | Potential Insights |
|---|---|---|---|
| Co-culture of T-cells and B-cells from autoimmune disease models | How does dual inhibition affect T-cell dependent B-cell activation? | Treat co-cultures with this compound vs. single inhibitors. Measure B-cell proliferation, antibody production, and T-cell cytokine release (e.g., IL-21, IL-4). | Clarify the specific contributions and synergistic roles of JAK3 and BTK in T-B cell crosstalk. |
| In vivo collagen-induced arthritis (CIA) mouse model | What is the combined effect on immune cell infiltration and joint destruction? | Administer this compound and analyze joint histology, serum cytokine levels, and immune cell populations in lymphoid organs and synovium. | Determine the in vivo relevance of dual pathway inhibition for controlling both inflammation and structural damage. bioworld.com |
| Primary cells from patients with B-cell lymphoma | Can dual inhibition overcome resistance to single-agent therapies? | Assess apoptosis and proliferation in patient-derived cells resistant to ibrutinib (B1684441) (a BTK inhibitor). | Explore the potential of dual inhibition as a strategy to bypass known resistance mechanisms. mdpi.com |
Development of Advanced Research Tools and Chemical Probes
A potent and selective small molecule like this compound serves as an excellent starting point for the development of more sophisticated chemical probes to interrogate cellular biology. researchgate.net The creation of derivatives of this compound would be a crucial next step for the research community.
Future research efforts could focus on synthesizing:
Biotinylated this compound: This would enable affinity purification studies to identify novel binding partners, substrates, and downstream effectors of the JAK3 and BTK pathways.
Fluorescently-tagged this compound: Such a probe would allow for direct visualization of the inhibitor's localization within cells using advanced microscopy techniques, providing insights into where the JAK3 and BTK signaling complexes are most active.
Photo-affinity labeled this compound: These tools can be used to covalently label the target kinases and their interacting proteins in living cells upon UV irradiation, providing a snapshot of the signaling complex in its native environment.
These advanced chemical tools would be instrumental in validating on-target engagement in cells and tissues and in discovering new biology associated with these critical immune signaling pathways.
Exploring Novel Applications in Disease Pathogenesis Research
The roles of JAK3 and BTK are well-established in rheumatoid arthritis and certain B-cell cancers, but their involvement in other pathologies is an area of active investigation. nih.govnih.gov A highly specific dual inhibitor like this compound provides a unique opportunity to explore the therapeutic hypothesis of dual inhibition in a wider range of diseases.
Future preclinical studies could leverage this compound to investigate its potential in:
Other Autoimmune Diseases: Conditions such as systemic lupus erythematosus (SLE), multiple sclerosis, and pemphigus vulgaris, where both T-cell and B-cell dysregulation are implicated, are prime candidates for investigation. bmj.comacrabstracts.org
Hematological Malignancies: Beyond established indications, the synergistic blockade of JAK3 and BTK could be effective in other lymphomas or leukemias where both pathways contribute to cell survival and proliferation. nih.gov
Inflammatory Skin Disorders: Given the role of cytokines and immune cells in conditions like psoriasis and atopic dermatitis, exploring the effect of dual JAK3/BTK inhibition could reveal new treatment paradigms.
By using this compound as a research tool, scientists can rapidly assess the therapeutic potential of this dual-inhibition strategy across a spectrum of diseases, paving the way for future drug development programs. targetmol.com
Q & A
Q. How should conflicting in vivo efficacy data be addressed when this compound shows species-specific variability?
- Methodological Answer: Compare humanized mouse models (e.g., engrafted human immune cells) with wild-type rodents. Test species orthologs of JAK3/BTK in vitro to identify divergence in inhibitor binding. Use translational PK/PD modeling to extrapolate doses between species .
Ethical & Reporting Standards
Q. What ethical considerations apply when testing this compound in preclinical autoimmune models?
- Methodological Answer: Follow institutional animal care guidelines (e.g., 3Rs principles). Justify sample sizes via power analysis to minimize unnecessary use. Report adverse events (e.g., weight loss, organ toxicity) transparently. For human cell lines, verify ethical sourcing and consent .
Q. How should negative or inconclusive results from this compound studies be reported to avoid publication bias?
- Methodological Answer: Publish in open-access repositories (e.g., BioRxiv, Zenodo) regardless of outcome. Detail experimental conditions exhaustively to aid meta-analyses. Use neutral language (e.g., "no significant reduction" vs. "failed") and discuss confounding factors (e.g., batch variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
